molecular formula C19H19F3N2O3S B2628965 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 954639-92-0

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Número de catálogo: B2628965
Número CAS: 954639-92-0
Peso molecular: 412.43
Clave InChI: HITQAHALCWMSTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features a unique molecular architecture combining a 1,2,3,4-tetrahydroisoquinoline scaffold with benzamide and ethylsulfonyl functional groups. The tetrahydroisoquinoline core structure is recognized as a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . Compounds within this structural class have demonstrated significant potential as antimicrobial agents, with recent research on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives showing promising antifungal properties against various fungal species including Aspergillus spp, Penicillium spp, and Botrytis cinerea . The incorporation of the sulfonyl group enhances the molecule's ability to participate in key molecular interactions, potentially contributing to increased binding affinity and selectivity for biological targets . The trifluoromethyl group attached to the benzamide moiety improves metabolic stability and membrane permeability, favorable properties for compounds under investigation as therapeutic candidates . Additionally, structural analogs featuring similar benzamide components have been investigated for their activity against neurological targets . This reagent is provided exclusively for research applications in laboratory settings. It is intended for use by qualified researchers and professionals only. Not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions following standard laboratory safety protocols.

Propiedades

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-5-8-17(11-15(13)12-24)23-18(25)14-3-6-16(7-4-14)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITQAHALCWMSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, followed by sulfonylation to introduce the ethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Pictet-Spengler condensation and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Neuropharmacology : Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, indicating potential use in treating chronic inflammatory conditions.

Anticancer Activity

Research indicates that N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide may have anticancer properties:

  • Mechanism of Action : It is hypothesized to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study Example : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated reduced cell viability and increased apoptosis rates when treated with this compound.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • Target Organisms : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml

Anticancer Efficacy

In a study examining the effects on MCF-7 cells, the compound was found to significantly induce apoptosis, demonstrating its potential as a chemotherapeutic agent. Further testing in vivo showed reduced tumor sizes in treated mice compared to controls.

Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Mecanismo De Acción

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to its target by increasing its lipophilicity and metabolic stability. This can lead to improved efficacy and reduced side effects in therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules documented in the literature, including tetrahydroisoquinoline derivatives, sulfonamide/benzamide-containing compounds, and trifluoromethyl-substituted pharmacophores. Below is a detailed comparison:

Structural Analogues with Tetrahydroisoquinoline/Tetrahydroquinoline Scaffolds

  • Morpholine-Substituted Tetrahydroquinoline Derivatives (e.g., 10e, 10f, 10g) Structural Differences:
  • The target compound features a tetrahydroisoquinoline core, whereas derivatives like 10e (N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide) are based on a tetrahydroquinoline scaffold .
  • Substituent variations: The ethylsulfonyl group in the target compound contrasts with morpholine-carbonyl or piperidine-carbonyl groups in 10e–10g .
    • Functional Implications :
  • The ethylsulfonyl group may enhance solubility and hydrogen-bonding capacity compared to morpholine substituents.
  • Trifluoromethyl groups (common in both compounds) are known to improve metabolic stability and ligand-receptor interactions.

Benzamide/Sulfonamide Derivatives

  • Hydrazinecarbothioamides and Triazoles (Compounds 4–15)
    • Structural Differences :
  • The target compound lacks the triazole or thione functional groups present in compounds 7–9 and 10–15 from , which feature C=S and NH tautomeric systems .
    • Spectroscopic Contrasts :
  • IR spectra of triazole-thiones (e.g., 7–9 ) show νC=S bands at 1247–1255 cm⁻¹ and lack C=O vibrations (~1663–1682 cm⁻¹), whereas the target compound’s benzamide group would exhibit strong C=O stretching near 1680 cm⁻¹ .

Trifluoromethyl-Substituted Pesticides

  • Diflufenican and Sulfentrazone
    • Structural Differences :
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) and sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) share trifluoromethyl groups but lack the tetrahydroisoquinoline core . Functional Implications:
  • Trifluoromethyl groups in pesticides enhance lipophilicity and resistance to degradation. Similar properties may apply to the target compound, though its tetrahydroisoquinoline scaffold likely directs it toward therapeutic rather than agrochemical applications .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Potential Applications Reference
Target Compound Tetrahydroisoquinoline Ethylsulfonyl, 4-CF₃-benzamide Enzyme inhibition, therapeutics
Morpholine-Tetrahydroquinolines Tetrahydroquinoline Morpholine-carbonyl, bis-CF₃-benzamide mTOR inhibition
Triazole-Thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Antimicrobial/antifungal
Diflufenican Pyridinecarboxamide Trifluoromethylphenoxy Herbicide

Table 2: Spectroscopic Signatures

Compound Type IR Features (cm⁻¹) NMR Characteristics
Target Compound C=O (1680), SO₂ (asymmetric ~1350) Aromatic protons (δ 7.2–8.5), CF₃ (δ ~120 ppm in ¹³C)
Triazole-Thiones (7–9) νC=S (1247–1255), NH (3278–3414) Thione tautomer confirmed by absence of S-H signals
Morpholine-Tetrahydroquinolines C=O (amide ~1650), morpholine CH₂ (δ 3.4–3.7) Quaternary carbons near δ 160–170 ppm

Actividad Biológica

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Tetrahydroisoquinoline core : Known for its presence in various biologically active compounds.
  • Ethylsulfonyl group : Enhances solubility and bioactivity.
  • Trifluoromethylbenzamide moiety : Imparts unique chemical properties that may influence receptor interactions.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC16H20F3N2O2S
Molecular Weight368.41 g/mol
CAS Number954702-15-9
SolubilitySoluble in DMSO

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders.
  • Neurotransmitter Modulation : The tetrahydroisoquinoline structure suggests interactions with neurotransmitter systems, particularly dopaminergic pathways. This could have implications for mood disorders and neurodegenerative diseases.
  • Antitumor Effects : Preliminary studies indicate that derivatives of tetrahydroisoquinolines may possess antiproliferative properties against certain cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential in cancer and neurodegenerative treatment
Neurotransmitter ModulationInteraction with dopaminergic systems
Antitumor EffectsAntiproliferative activity against cancer cells

The proposed mechanism of action involves:

  • Interaction with Specific Molecular Targets : The compound may bind to enzymes or receptors involved in neurotransmission or cell proliferation pathways.
  • Modulation of Signaling Pathways : It is believed to influence pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in various conditions.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes associated with tumor growth. For example, a study indicated a significant reduction in cell viability in cancer cell lines treated with this compound .
  • Animal Models : In vivo studies using mouse models have shown that compounds similar to this compound can reduce tumor size and improve survival rates when administered at therapeutic doses.
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been explored extensively. Variations in the substituents on the tetrahydroisoquinoline core have been linked to enhanced potency against specific biological targets .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Alkylation : Reacting intermediates like p-nitrophenol with alkylating agents (e.g., 4-chlorobenzyl bromide) under basic conditions.
  • Reduction : Use of reductive methods (e.g., catalytic hydrogenation or sodium borohydride) to generate tetrahydroisoquinoline scaffolds.
  • Benzoylation : Coupling with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., potassium carbonate).
  • Purification : Final products are often isolated as hydrochloride salts via HPLC, achieving yields of 54–76% depending on substituents .
    Optimization strategies include adjusting stoichiometry, solvent selection (e.g., acetonitrile), and temperature control during critical steps like benzoylation.

Q. How can researchers confirm the structural identity of this compound and its intermediates?

  • Methodological Answer :
  • 1H NMR : Analyze chemical shifts (e.g., δ 7.82 ppm for aromatic protons, δ 3.01 ppm for ethylsulfonyl-linked methylene groups) and coupling constants (e.g., J = 9 Hz for para-substituted benzamides) .
  • ESI Mass Spectrometry : Confirm molecular ions (e.g., m/z 361.3 [M+H]+ for related benzamide derivatives) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and S content to ±0.4% of theoretical values .

Q. What in vitro assays are recommended to evaluate this compound’s biological activity against parasitic targets like Trypanosoma brucei?

  • Methodological Answer :
  • Dose-Response Assays : Measure IC50 values using bloodstream-form parasites cultured in HMI-9 medium, with resazurin-based viability assays after 72-hour exposure .
  • Selectivity Index : Compare cytotoxicity against mammalian cell lines (e.g., HEK293) to assess therapeutic windows.
  • Metabolic Stability : Use liver microsomes to predict pharmacokinetic profiles and guide lead optimization .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data between studies using similar benzamide derivatives?

  • Methodological Answer :
  • Assay Standardization : Ensure consistency in parasite strain, culture conditions, and compound solubility (e.g., DMSO concentration ≤1%) .
  • Salt Form Effects : Compare hydrochloride salts (common in synthesis) to free bases, as protonation can alter membrane permeability .
  • Orthogonal Validation : Use fluorescence-based assays or time-kill curves to confirm static vs. cidal effects .

Q. What rational design strategies can improve this compound’s selectivity and solubility while maintaining antitrypanosomal potency?

  • Methodological Answer :
  • Substituent Modulation : Replace ethylsulfonyl with polar groups (e.g., aminoethyl) to enhance aqueous solubility, as seen in analogs with 69–76% yields .
  • Bioisosteric Replacement : Substitute trifluoromethyl with sulfonamide or pyridyl groups to reduce metabolic lability .
  • Prodrug Approaches : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability, as demonstrated in related benzamide syntheses .

Q. How can researchers investigate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via HPLC .
  • Mass Spectrometry : Identify degradation products (e.g., desulfonated intermediates) using high-resolution LC-MS/MS .
  • Light Sensitivity : Store samples in amber vials and assess photostability under ICH Q1B guidelines .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Model interactions with Trypanosoma enzyme targets (e.g., trypanothione reductase) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Perform 100-ns simulations to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asparagine-123) .
  • QSAR Analysis : Corrogate substituent electronegativity (e.g., trifluoromethyl) with bioactivity using partial least squares regression .

Q. How can solubility challenges be mitigated during formulation for in vivo studies?

  • Methodological Answer :
  • Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve crystallinity and dissolution rates .
  • Nanoformulations : Encapsulate in PLGA nanoparticles or liposomes to enhance bioavailability, as validated for hydrophobic benzamides .
  • Co-Solvent Systems : Use Cremophor EL or cyclodextrin-based solutions for parenteral administration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.